5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 512809-43-7
VCID: VC21533049
InChI: InChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2
SMILES: C1=C(OC(=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17g/mol

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde

CAS No.: 512809-43-7

Cat. No.: VC21533049

Molecular Formula: C9H7N3O4

Molecular Weight: 221.17g/mol

* For research use only. Not for human or veterinary use.

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde - 512809-43-7

Specification

CAS No. 512809-43-7
Molecular Formula C9H7N3O4
Molecular Weight 221.17g/mol
IUPAC Name 5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Standard InChI InChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2
Standard InChI Key IORXPXHWLUWMKB-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-]
Canonical SMILES C1=C(OC(=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Basic Identification

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H7N3O4 . This structure contains two distinct heterocyclic systems – a furan ring and a pyrazole ring – connected via a methylene bridge. The compound is registered with CAS number 512809-43-7, which serves as its unique identifier in chemical databases and literature .

Structural Representations

The structure of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde can be represented through various chemical notations. The InChI (International Chemical Identifier) for this compound is InChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2 . This string encodes the complete structural information of the molecule in a machine-readable format. The corresponding InChI Key, which serves as a condensed checksum of the structure, is IORXPXHWLUWMKB-UHFFFAOYSA-N .

Alternative Nomenclature

This compound is also known by alternative chemical names that reflect its structure:

  • 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde

  • 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

These alternative names follow different chemical naming conventions but refer to the same molecular entity.

Structural Features and Chemical Composition

Key Functional Groups

The structure of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde incorporates several important functional groups:

  • Furan ring: A five-membered aromatic heterocycle containing an oxygen atom

  • Pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms

  • Nitro group: Attached to the 4-position of the pyrazole ring

  • Aldehyde group: Attached to the 2-position of the furan ring

  • Methylene bridge: Connecting the two heterocyclic systems

Structural Data

The detailed structural information for 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is summarized in the following table:

PropertyValueSource
Molecular FormulaC9H7N3O4
Molecular WeightApprox. 221.17 g/molCalculated
CAS Number512809-43-7
InChIInChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2
InChI KeyIORXPXHWLUWMKB-UHFFFAOYSA-N

Chemical Properties and Reactivity

Reactivity Profile

The chemical reactivity of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group on the furan ring is particularly reactive and can participate in numerous transformations:

  • Oxidation reactions: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents.

  • Reduction reactions: The aldehyde can be reduced to a primary alcohol.

  • Condensation reactions: The carbonyl group can undergo condensation with amines, hydrazines, or other nucleophiles.

  • Aldol reactions: The aldehyde can participate in aldol-type condensations.

The nitro group on the pyrazole ring also contributes to the compound's reactivity pattern:

  • Reduction to amine: The nitro group can be reduced to form an amino group.

  • Electron-withdrawing effects: The nitro group influences the electronic distribution within the pyrazole ring, affecting its reactivity in substitution reactions.

The furan ring itself is electron-rich and can participate in electrophilic aromatic substitution reactions, although with different reactivity compared to benzene rings.

Reaction TypeReactantExpected ProductReaction Conditions
OxidationOxidizing agents (e.g., KMnO4)5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acidAqueous or basic conditions
Reduction of AldehydeNaBH4, LiAlH45-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-methanolOrganic solvents, low temperature
Reduction of Nitro GroupH2/Pd, Fe/HCl5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carbaldehydeModerate conditions
Schiff Base FormationPrimary aminesCorresponding iminesMild acidic conditions

Synthetic Approaches

Related Synthetic Chemistry

The chemistry of furan-2-carbaldehydes involves various transformations that might be applicable to the synthesis or derivatization of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde. For instance, furan aldehydes can be employed in the preparation of oxadiazoles and related heterocycles .

Comparative Analysis

Structural Analogs

Understanding the properties and applications of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde can be enhanced by comparing it with structural analogs. Though detailed information on direct analogs is limited in the available sources, the compound can be compared with related structures that differ in specific functional groups:

CompoundStructural DifferencesPotential Impact on Properties
5-(4-Chloro-pyrazol-1-ylmethyl)-furan-2-carbaldehydeChloro group instead of nitro groupLess electron-withdrawing effect, different electronic distribution
5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehydeAdditional methyl groups on pyrazoleIncreased lipophilicity, steric effects, modified reactivity
5-(Pyrazol-1-ylmethyl)-furan-2-carbaldehydeNo substituents on pyrazoleDifferent electronic properties, baseline for comparison

Research Methods and Characterization

Analytical Techniques

Characterization of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde would typically involve a range of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the structure, confirming the presence and environment of specific atoms and functional groups.

  • Mass Spectrometry: This technique would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.

  • Infrared (IR) Spectroscopy: IR would identify functional groups such as the aldehyde carbonyl and nitro group through their characteristic absorption bands.

  • X-ray Crystallography: If crystalline, this method would provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.

  • UV-Visible Spectroscopy: This would provide information about electronic transitions in the molecule, useful for studying its optical properties.

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